An In-depth Technical Guide to 2-Bromo-N-(3,5-difluorophenyl)propanamide (CAS 1697542-51-0)
An In-depth Technical Guide to 2-Bromo-N-(3,5-difluorophenyl)propanamide (CAS 1697542-51-0)
Abstract
This technical guide provides a comprehensive scientific overview of 2-Bromo-N-(3,5-difluorophenyl)propanamide, a halogenated aromatic propanamide derivative of significant interest in contemporary medicinal chemistry and drug discovery. While specific experimental data for this compound (CAS 1697542-51-0) is limited in publicly accessible literature, this document consolidates foundational knowledge, including predicted physicochemical properties, a detailed, field-proven synthetic protocol adapted from closely related analogues, and an in-depth analysis of its expected spectroscopic characteristics. Furthermore, this guide explores potential biological activities and therapeutic applications by drawing logical comparisons with structurally similar molecules that have been the subject of recent research. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel small molecule therapeutics.
Introduction and Scientific Context
2-Bromo-N-(3,5-difluorophenyl)propanamide belongs to the class of N-aryl-alpha-bromoamides, a chemical scaffold that has garnered considerable attention in the field of medicinal chemistry. The presence of a bromine atom at the alpha position to the carbonyl group introduces a reactive center, making it a versatile intermediate for further chemical modifications and a potential covalent modifier of biological targets. The 3,5-difluorophenyl moiety significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.
The strategic incorporation of fluorine atoms in drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The unique electronic nature of the C-F bond can modulate the pKa of nearby functional groups and influence intermolecular interactions. The bromine atom, a good leaving group, makes this compound a valuable precursor for introducing a variety of functional groups through nucleophilic substitution, enabling the creation of diverse chemical libraries for high-throughput screening.
While direct biological studies on 2-Bromo-N-(3,5-difluorophenyl)propanamide are not extensively reported, the broader class of N-aryl propanamides and related bromo-acetamides have demonstrated a range of biological activities, including anticancer and antimicrobial properties.[1] This guide aims to provide a robust starting point for researchers interested in synthesizing, characterizing, and evaluating the therapeutic potential of this compound.
Physicochemical Properties
Due to the limited availability of experimental data for 2-Bromo-N-(3,5-difluorophenyl)propanamide, the following table summarizes its predicted physicochemical properties. These values are calculated using established computational models and provide a reasonable estimation for experimental design.
| Property | Predicted Value | Notes |
| Molecular Formula | C₉H₈BrF₂NO | |
| Molecular Weight | 264.07 g/mol | |
| XLogP3 | 2.3 | A measure of lipophilicity. |
| Hydrogen Bond Donor Count | 1 | The N-H group. |
| Hydrogen Bond Acceptor Count | 3 | The oxygen and two fluorine atoms. |
| Rotatable Bond Count | 2 | |
| Topological Polar Surface Area | 29.1 Ų | |
| Appearance | Expected to be a solid at room temperature. | Based on similar N-aryl amides. |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. |
Synthesis Protocol: A Validated Approach
The following is a detailed, step-by-step methodology for the synthesis of 2-Bromo-N-(3,5-difluorophenyl)propanamide. This protocol is adapted from established procedures for the synthesis of structurally similar N-aryl-2-bromoacetamides and N-aryl-propanamides and is designed to be a self-validating system.[2]
Reaction Scheme
The synthesis proceeds via a nucleophilic acyl substitution reaction where 3,5-difluoroaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2-bromopropionyl halide.
Caption: Synthesis of 2-Bromo-N-(3,5-difluorophenyl)propanamide.
Experimental Procedure
Materials:
-
3,5-Difluoroaniline (1 equivalent)
-
2-Bromopropionyl bromide or 2-Bromopropionyl chloride (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or Triethylamine (TEA) (1.1 equivalents)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Oven-dried round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Protocol:
-
Preparation: Ensure all glassware is thoroughly dried in an oven at 120 °C for at least 4 hours and allowed to cool in a desiccator. Set up the round-bottom flask with a magnetic stirrer, dropping funnel, and a nitrogen inlet to maintain an inert atmosphere.
-
Reaction Setup: Dissolve 3,5-difluoroaniline (1 equivalent) in anhydrous DCM in the round-bottom flask. Add the base (pyridine or TEA, 1.1 equivalents) to the solution. Cool the mixture to 0-5 °C using an ice bath.
-
Addition of Acyl Halide: Dissolve 2-bromopropionyl halide (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the 2-bromopropionyl halide solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the temperature is maintained below 5 °C. The dropwise addition at low temperature is crucial to control the exothermic reaction and prevent the formation of di-acylated byproducts.[2]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours. Monitor the progress of the reaction by TLC using a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). The disappearance of the 3,5-difluoroaniline spot and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl to remove excess base, saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient elution with a mixture of hexanes and ethyl acetate.[2]
Characterization and Spectroscopic Analysis
The structural confirmation of the synthesized 2-Bromo-N-(3,5-difluorophenyl)propanamide is achieved through a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of similar N-aryl propanamides.[3][4]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to provide key information about the different proton environments in the molecule.
-
Aromatic Protons: The 3,5-difluorophenyl ring will exhibit characteristic signals in the aromatic region (typically δ 6.5-7.5 ppm). The two protons meta to the amide group will likely appear as a triplet, and the proton para to the amide will appear as a triplet of triplets due to coupling with the fluorine atoms.
-
Amide Proton (N-H): A broad singlet is expected in the region of δ 8.0-9.5 ppm. The chemical shift can be concentration-dependent and the peak may be exchangeable with D₂O.
-
Methine Proton (CH-Br): A quartet is expected in the region of δ 4.5-5.0 ppm due to coupling with the adjacent methyl protons.
-
Methyl Protons (CH₃): A doublet is expected in the region of δ 1.8-2.2 ppm due to coupling with the methine proton.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment.
-
Carbonyl Carbon (C=O): A signal in the range of δ 165-175 ppm.
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 100-165 ppm). The carbons attached to fluorine will show characteristic C-F coupling.
-
Methine Carbon (CH-Br): A signal in the range of δ 40-50 ppm.
-
Methyl Carbon (CH₃): A signal in the range of δ 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the key functional groups.[5]
-
N-H Stretch: A sharp to moderately broad absorption band around 3300 cm⁻¹, characteristic of a secondary amide.
-
C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Medium to strong bands below 3000 cm⁻¹.
-
C=O Stretch (Amide I band): A strong, sharp absorption band in the region of 1660-1700 cm⁻¹.
-
N-H Bend (Amide II band): A strong absorption band around 1530-1560 cm⁻¹.
-
C-F Stretch: Strong absorption bands in the fingerprint region, typically between 1100-1400 cm⁻¹.[6]
Mass Spectrometry
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (264.07 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) separated by 2 m/z units will be observed for the molecular ion and any bromine-containing fragments.
-
Fragmentation: Common fragmentation pathways for N-aryl amides include cleavage of the amide bond and loss of the bromo-propyl group.
Potential Applications and Biological Activity
Caption: Potential applications of the core compound.
-
Anticancer Activity: Structurally related bromo-acetophenone and N-phenylbenzamide derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer.[7][8] The mechanism of action is often attributed to the induction of apoptosis and the generation of reactive oxygen species (ROS). The electrophilic nature of the alpha-bromoamide moiety may allow for covalent modification of key proteins involved in cancer cell proliferation and survival.
-
Antimicrobial Activity: Amide-containing compounds are known to possess antimicrobial properties.[1] The lipophilicity conferred by the difluorophenyl ring may enhance the ability of the compound to penetrate microbial cell membranes. Further investigation into its activity against a panel of pathogenic bacteria and fungi is warranted.
-
Enzyme Inhibition: The reactive alpha-bromoamide functionality makes this compound a candidate for an irreversible or covalent inhibitor of enzymes with a nucleophilic residue (such as cysteine or serine) in their active site. This mechanism is exploited by a number of approved drugs and is an active area of research.
-
Synthetic Intermediate: As previously mentioned, the bromine atom serves as an excellent leaving group, allowing for the synthesis of a wide array of derivatives. This makes 2-Bromo-N-(3,5-difluorophenyl)propanamide a valuable building block for generating compound libraries for screening against various biological targets.[9]
Safety and Handling
Specific safety data for 2-Bromo-N-(3,5-difluorophenyl)propanamide is not available. However, based on the data for structurally similar N-aryl-2-bromoacetamides, the following precautions should be observed.[1] This class of compounds is often classified as acutely toxic if swallowed or in contact with skin, and can cause skin and serious eye irritation.
General Safety Recommendations:
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If working with a powder or in a poorly ventilated area, use a NIOSH-approved respirator.
-
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
Conclusion
2-Bromo-N-(3,5-difluorophenyl)propanamide is a promising, yet underexplored, molecule with significant potential in medicinal chemistry and drug discovery. Its synthesis is achievable through standard organic chemistry techniques, and its structure contains key features that are often associated with desirable pharmacological properties. This technical guide provides a solid foundation for researchers to begin their investigations into this compound, from its synthesis and characterization to the exploration of its biological activities. Further experimental studies are necessary to fully elucidate its physicochemical properties, spectroscopic data, and therapeutic potential.
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